molecular formula C19H20N4OS B2845568 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide CAS No. 1251603-34-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide

Cat. No. B2845568
CAS RN: 1251603-34-5
M. Wt: 352.46
InChI Key: IWGGDHXPXWFADG-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(methylthio)benzyl)nicotinamide, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DMPT is a derivative of nicotinamide, which is a naturally occurring compound that plays an important role in many biological processes.

Scientific Research Applications

Biological and Chemical Applications

1. Antimicrobial and Antifungal Properties Compounds related to nicotinamide derivatives, such as those involving pyrazole and nicotinamide frameworks, have been investigated for their in vitro antimicrobial screening against bacteria (S. aureus, S. pyogenes, E. coli, P. aeruginosa) and fungi (C. albicans, A. niger, A. clavatus). Some of these compounds showed activity comparable with standard drugs, highlighting their potential in antimicrobial and antifungal applications (Patel & Shaikh, 2010).

2. Anticancer Activity Nicotinamide derivatives have been explored for their in-vitro anticancer activity. Novel heterocycles prepared from nicotinamide analogs were evaluated against 60 human cancer cell lines, showing remarkable activity against various cancer types. This indicates a promising avenue for the development of new anticancer therapies (Waghmare et al., 2013).

3. Corrosion Inhibition Nicotinamide derivatives have shown effectiveness as corrosion inhibitors on mild steel in hydrochloric acid solutions. The inhibition efficiency was studied through mass loss, Tafel polarization technique, and AC impedance measurements, demonstrating significant protection against corrosion. This application is vital for industrial processes involving metal preservation (Chakravarthy et al., 2014).

4. Antidiabetic Activity Research into sulfonylurea derivatives of pyrazoles, including nicotinamide analogs, has shown some compounds possess antidiabetic activity, offering potential for new diabetes treatments. This area of study is crucial for expanding the arsenal of antidiabetic medications (Soliman, 1979).

Chemical Synthesis and Analysis

1. Structural and Synthetic Studies Studies on nicotinamide derivatives, including synthesis and reactivity towards various reagents, contribute to a deeper understanding of their chemical properties and potential for creating novel compounds with desired biological activities. These studies often involve exploring the synthesis of complex molecules through innovative methods, thereby advancing the field of organic chemistry (Troxler, 1973).

2. Erythroid Differentiation Nicotinamide and its analogs have been evaluated for their potential to induce differentiation of murine erythroleukemia cells, with some compounds, such as N'-Methylnicotinamide, showing effectiveness. This research points to possible therapeutic applications in treating diseases through the modulation of cell differentiation processes (Terada et al., 1979).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(4-methylsulfanylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-13-10-14(2)23(22-13)18-9-6-16(12-20-18)19(24)21-11-15-4-7-17(25-3)8-5-15/h4-10,12H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGGDHXPXWFADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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